molecular formula C8H5ClN2O2 B1349581 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 522604-25-7

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1349581
CAS No.: 522604-25-7
M. Wt: 196.59 g/mol
InChI Key: CPVGSYXZACHSFJ-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 522604-25-7) is a versatile chemical scaffold of significant interest in medicinal chemistry and materials science. This compound features a fused imidazo[1,2-a]pyridine heterocyclic system, a privileged structure in drug design known for its diverse biological activities. The presence of both a carboxylic acid and a chloro-group at key positions on the ring system makes it a valuable bifunctional intermediate for further synthetic elaboration, such as amide bond formation or metal-catalyzed cross-coupling reactions . In pharmaceutical research, this core structure is a key precursor in the synthesis of novel compounds with potential anticancer properties. Derivatives have shown promising in vitro inhibition against specific cancer cell lines, including A-498 (kidney carcinoma) and A-549 (lung carcinoma) . Furthermore, the imidazo[1,2-a]pyridine scaffold is widely investigated for the development of fluorescent molecular rotors (FMRs) . These dyes function as microviscosity sensors, as their fluorescence intensity increases in restricted environments like viscous solutions or cell membranes, making them valuable tools for studying biological functions at the cellular level . Researchers also utilize this chemical backbone to create complex polyaromatic structures through domino reaction sequences for future applications in medicinal chemistry . This product is intended for research and development purposes. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-6(8(12)13)11-4-2-1-3-5(11)10-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVGSYXZACHSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368240
Record name 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

522604-25-7
Record name 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
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Preparation Methods

Synthesis of this compound Esters

A common approach involves the synthesis of esters of 2-chloropyridine-3-carboxylic acid derivatives, which are then cyclized to form the imidazo[1,2-a]pyridine ring system. According to a European patent (EP0372654A2), the process includes:

  • Cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride.
  • Use of cyanoacetic acid esters and polar solvents such as low aliphatic alcohols (methanol, ethanol, etc.).
  • Reaction conditions typically range from 0°C to 100°C, with preferred temperatures between 10°C and 50°C.
  • The reaction proceeds via ammonium salt intermediates, which are then cyclized to yield the desired esters.
  • The esters can be isolated by removal of solvents and excess hydrogen chloride under reduced pressure, followed by neutralization and purification steps.

This method yields high purity esters suitable for further conversion to carboxylic acids.

Hydrolysis to this compound

  • The ester intermediates are hydrolyzed under basic conditions, commonly using lithium hydroxide (LiOH) in ethanol.
  • The reaction mixture is refluxed for approximately 24 hours.
  • After completion, the mixture is neutralized with hydrochloric acid to precipitate the carboxylic acid.
  • Filtration and drying yield the pure this compound with moderate to good yields (~55% reported).

Alternative Synthetic Routes: Vilsmeier-Haack Formylation and Subsequent Oxidation

  • The Vilsmeier-Haack reaction is used to introduce formyl groups at the 3-position of 2-chloroimidazo[1,2-a]pyridine.
  • This involves treatment of 2-chloroimidazo[1,2-a]pyridine with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures (0–5°C), followed by heating at room temperature or slightly elevated temperatures for several hours.
  • The resulting 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde can be further oxidized to the carboxylic acid, although direct oxidation methods are less commonly reported.
  • This method provides high yields of the aldehyde intermediate (up to 85%) and can be adapted for the preparation of the carboxylic acid.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization to ester 1,3-butadiene derivatives, HCl, cyanoacetic acid ester, polar solvent (e.g., ethanol) 10–50°C ~6 hours reflux Up to 91% One-pot reaction, mild conditions
Hydrolysis of ester LiOH in ethanol Reflux (~78°C) 24 hours ~55% Basic hydrolysis, followed by acid workup
Vilsmeier-Haack formylation POCl3, DMF 0–5°C (addition), then RT to 80°C 2–5 hours 71–85% Aldehyde intermediate formation

Purification Techniques

  • Removal of solvents and excess reagents under reduced pressure.
  • Neutralization and precipitation of the acid.
  • Filtration using Buchner funnel.
  • Chromatographic purification (silica gel column chromatography) with hexane/ethyl acetate mixtures.
  • Recrystallization from ethanol or other suitable solvents to improve purity.
  • The cyclization method starting from butadiene derivatives and cyanoacetic acid esters offers a high-yield, mild, and scalable route to esters of 2-chloropyridine-3-carboxylic acid, which can be converted to the target acid.
  • Hydrolysis of esters under basic conditions is a reliable method to obtain the free acid, though yields can be moderate due to possible side reactions or incomplete conversion.
  • The Vilsmeier-Haack reaction provides an efficient route to the aldehyde intermediate, which can be further transformed into the carboxylic acid, offering an alternative synthetic pathway.
  • The choice of method depends on available starting materials, desired scale, and purity requirements.
  • Industrial scale-up would require optimization of reaction times and temperatures, as well as handling of corrosive reagents like POCl3 and HCl.
Method Starting Material(s) Key Reagents/Conditions Product Form Yield (%) Advantages Limitations
Butadiene derivative cyclization 1,3-butadiene derivatives, cyanoacetic acid ester HCl, polar solvent, 10–50°C, reflux 2-chloropyridine 3-carboxylic acid esters Up to 91% Mild conditions, high yield Long reaction times (~6 h)
Ester hydrolysis 2-chloropyridine 3-carboxylic acid esters LiOH, ethanol, reflux, 24 h This compound ~55% Straightforward, common reagents Moderate yield, long reflux time
Vilsmeier-Haack formylation 2-chloroimidazo[1,2-a]pyridine POCl3, DMF, 0–5°C then RT to 80°C 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde 71–85% High yield aldehyde intermediate Requires handling of corrosive reagents

The preparation of this compound is well-established through multi-step synthetic routes involving cyclization of butadiene derivatives to esters followed by hydrolysis, or via Vilsmeier-Haack formylation of 2-chloroimidazo[1,2-a]pyridine and subsequent oxidation. The cyclization and hydrolysis route offers a mild and high-yielding process for ester intermediates, while the Vilsmeier-Haack reaction provides an efficient method to access aldehyde intermediates. Both methods require careful control of reaction conditions and purification steps to achieve high purity products suitable for further applications.

Scientific Research Applications

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with molecular targets such as kinases or G-protein coupled receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of imidazo[1,2-a]pyridine-3-carboxylic acids, highlighting substituent effects on synthesis, reactivity, and bioactivity:

Compound Name Substituent Position Key Properties/Applications Synthesis Highlights References
2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 2-Cl, 3-COOH Potential precursor for pharmaceuticals; enhanced reactivity in cross-coupling reactions. Likely derived from 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde via oxidation .
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 6-Cl, 3-COOH Slightly water-soluble (hydrate form); used as a pharmaceutical intermediate. Commercial availability; synthesized via saponification of ester precursors .
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH₃, 3-COOH Widely used to synthesize amides and thiazolidines; evaluated for antimycobacterial activity. Prepared via hydrazide intermediates (Method A/B) under reflux conditions .
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid 2-Ph, 3-COOH Demonstrated anti-inflammatory activity (e.g., 6-methyl derivative, MIC = 6.25 µg/mL). Synthesized via esterification and hydrolysis; optimized for reduced ulcerogenicity .
Imidazo[1,2-a]pyridine-3-carboxylic acid 3-COOH Key substrate for palladium-catalyzed decarboxylative cross-coupling (96% yield with Ar-Cl). Reacts with aryl chlorides under Pd(OAc)₂ catalysis in DMA/H₂O at 150°C .

Reactivity in Cross-Coupling Reactions

The carboxylic acid group at position 3 enables decarboxylative cross-coupling, a reaction leveraged in synthesizing 3-aryl-imidazo[1,2-a]pyridines. For example, imidazo[1,2-a]pyridine-3-carboxylic acid reacts with chlorobenzene under Pd(OAc)₂ catalysis (5 mol%), S-Phos ligand (7.5 mol%), and K₂CO₃ in DMA/H₂O to yield 85–96% product .

Physicochemical Properties

  • Solubility : The 6-chloro derivative (hydrate form) is slightly soluble in water, whereas 2-methyl and 2-phenyl analogs are more lipophilic, favoring organic solvents like DMA or DMF .
  • Spectral Data : IR and NMR spectra for 2-methyl derivatives confirm characteristic peaks (e.g., IR: 1662 cm⁻¹ for CONH; ¹H-NMR: δ 2.44 ppm for 2-CH₃) .

Biological Activity

2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its structure comprises a fused bicyclic system with an imidazole ring and a pyridine ring, featuring a chlorine atom at the 2-position and a carboxylic acid group at the 3-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or receptor modulator. It interacts with various molecular targets, including kinases and G-protein coupled receptors, influencing cellular pathways and mechanisms. The structural features of the compound facilitate binding to active or allosteric sites on target proteins, thereby modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various strains of Mycobacterium tuberculosis (Mtb). In one study, derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid were synthesized and screened for their antitubercular properties. Notably, certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, demonstrating significant potency compared to existing treatments like PA-824 .

Table 1: Antitubercular Activity of Derivatives

CompoundMIC (μM)Activity Against Drug-Resistant Strains
9≤0.006Yes
12≤0.006Yes
16≤0.006Yes
18<0.03Yes

Cytotoxicity and Pharmacokinetics

The pharmacokinetic properties of this compound derivatives have also been evaluated. For instance, compound 16 displayed high plasma protein binding percentages (99.89% in humans) and moderate inhibition of cytochrome P450 enzymes, indicating favorable pharmacokinetic profiles for further development .

Case Studies

Case Study 1: Anticancer Properties
A series of studies have explored the anticancer potential of imidazo[1,2-a]pyridine derivatives. One study demonstrated that specific modifications to the imidazopyridine structure significantly enhanced cytotoxicity against cancer cell lines. The introduction of functional groups at strategic positions was found to increase potency and selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Antifungal Activity
Another investigation focused on the antifungal activity of synthesized derivatives based on this compound. Compounds were tested against various fungal strains, showing promising results with several exhibiting significant antifungal activity at low concentrations .

Q & A

Q. What are the common synthetic routes for 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via two primary routes:

  • Vilsmeier-Haack formylation : Starting from 2-chloroimidazo[1,2-a]pyridine, the Vilsmeier reagent (DMF-POCl₃) introduces a formyl group at the 3-position. Subsequent oxidation yields the carboxylic acid .
  • One-pot cross-coupling : Sequential coupling of N-tosylhydrazones with 2-chloroimidazo[1,2-a]pyridines in a single reaction vessel achieves an average yield of 50% over three steps. Optimize by adjusting temperature (e.g., 70–80°C), catalyst loading, and step sequence to minimize intermediate purification .

Q. How is EDC-mediated coupling utilized in derivatizing this compound for biological studies?

The carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds with amines. For example:

  • Coupling with benzyl amine generates N-benzyl-2-chloroimidazo[1,2-a]pyridine-3-carboxamide, a precursor for structure-activity relationship (SAR) studies .
  • This method is critical for introducing diverse substituents to probe interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in coordination complexes involving this compound?

  • Crystallographic refinement : SHELXL refines crystal structures to identify hydrogen-bonding patterns (e.g., R₁/R₂ motifs) and coordination geometries when the compound acts as a ligand. For example, in Zn(II) or Mn(II) coordination polymers, the carboxylate and pyridyl groups facilitate diverse binding modes .
  • Handling twinned data : SHELXPRO processes high-resolution or twinned macromolecular data, enabling accurate determination of metal-ligand bond lengths and angles .

Q. What analytical strategies resolve contradictions in reported synthetic yields for halogen-substituted analogs?

  • Comparative reaction monitoring : Use HPLC or LC-MS to track intermediates in one-pot syntheses. For instance, bromo or fluoro analogs (e.g., 6-bromo/6-fluoro derivatives) may exhibit divergent yields due to steric or electronic effects during cyclization .
  • Byproduct analysis : NMR spectroscopy identifies side products (e.g., dimerization during Vilsmeier reactions), guiding solvent selection (e.g., toluene vs. DMF) to suppress undesired pathways .

Q. How do halogen substitution patterns influence the compound’s bioactivity in drug discovery?

  • Chlorine at position 2 : Enhances metabolic stability and π-stacking in enzyme active sites (e.g., thymidylate kinase inhibitors) .
  • Bromo/fluoro substitutions : Introduce steric bulk or electron-withdrawing effects, altering binding kinetics. For example, 6-fluoro analogs show improved cellular uptake in antitubercular assays .
  • SAR-guided optimization : Pair computational docking (e.g., AutoDock) with in vitro assays to prioritize halogen positions for lead optimization .

Q. What role does the compound play in supramolecular chemistry, and how are hydrogen-bonding networks characterized?

  • Ligand design : The carboxylate and pyridyl groups enable the formation of 2D/3D coordination polymers. For example, with Cd(II), it forms a 2D layer structure stabilized by N–H···O hydrogen bonds .
  • Graph-set analysis : Classify hydrogen-bonding motifs (e.g., D₁¹ dimeric rings) using Etter’s formalism to predict crystal packing and stability .

Methodological Considerations

  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate high-purity product .
  • Analytical validation : Confirm identity via ¹H/¹³C NMR (δ ~170 ppm for carboxyl carbon) and HRMS. For metal complexes, employ FT-IR (ν(COO⁻) at ~1600 cm⁻¹) .
  • Safety : Handle chlorinated intermediates in a fume hood; waste must be neutralized before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
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2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

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